methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a pyrimido[1,2-g]purine derivative characterized by a fused bicyclic core with a 3-methylphenyl substituent at position 9, a methyl group at position 1, and a methyl ester-linked acetate moiety at position 3. Its synthesis likely follows routes similar to those reported for related compounds, involving cyclocondensation of imidazole precursors with aldehydes or ketones, followed by functionalization via nucleophilic substitution or esterification .
Properties
IUPAC Name |
methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-6-4-7-13(10-12)22-8-5-9-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-14(25)28-3/h4,6-7,10H,5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTIPYXAXCIFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of methyl 2-(1-methyl-1H-indol-3-yl)acetate and 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
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Pyrimidine/purine core : Catalyzed by strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions, leading to hydroxylation or ring-opening products.
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3-Methylphenyl group : Oxidized to a carboxylic acid derivative (e.g., 3-carboxyphenyl) using KMnO₄ in aqueous H₂SO₄.
Example Reaction Pathway
Reduction Reactions
Reductive modifications target carbonyl groups and aromatic systems:
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Carbonyl reduction : LiAlH₄ or NaBH₄ reduces the 2,4-dioxo groups to diols under anhydrous conditions.
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Aromatic ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the purine ring, forming decahydro derivatives .
Reagent Comparison
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C | Diols at C2/C4 positions |
| H₂ (10 atm)/Pd-C | EtOH, 25°C | Saturated purine core |
Nucleophilic Substitution
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Ester group : Hydrolyzes to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
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Chlorination : PCl₅ substitutes hydroxyl groups with chlorine at elevated temperatures .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable functionalization of the purine core:
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Buchwald-Hartwig Amination : Introduces aryl/alkyl amines using Pd(dba)₂/Xantphos .
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Suzuki Coupling : Attaches boronic acids to the C9 position with Pd(PPh₃)₄ .
Case Study
In a palladium-catalyzed cyanation (Zn(CN)₂/Pd(t-Bu₃P)₂, DMF, 110°C), the 4-methylphenyl group is replaced by a cyano group, enhancing electrophilicity .
Cycloaddition and Ring Expansion
The electron-deficient purine core participates in [4+2] cycloadditions with dienes (e.g., anthracene), forming polycyclic adducts. Ring expansion via ozonolysis has been theorized but not experimentally verified.
Comparative Reactivity of Structural Analogs
Stability and Side Reactions
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Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming methylpyrimidine byproducts.
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Photoreactivity : UV light induces [2+2] cycloaddition between adjacent carbonyl groups.
Industrial-Scale Optimization
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Oxidation Yield | 45–60% (CrO₃) | 78% (O₂/V₂O₅ catalyst) |
| Reduction Time | 12 hr (LiAlH₄) | 2 hr (Flow reactor/H₂) |
Biological Activity
Methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound belonging to the class of pyrimido-purines. Its unique structural characteristics suggest potential biological activities that are actively being researched in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a purine moiety and an acetate functional group. These structural elements are crucial for its interaction with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 354.36 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that derivatives of pyrimido-purines exhibit significant anticancer activity. The compound's structure allows it to interact with various cellular pathways involved in tumorigenesis. For instance:
- Aurora Kinase Inhibition : Similar compounds have shown potential as Aurora B kinase inhibitors. Aurora kinases play a critical role in mitosis and are often overexpressed in cancer cells. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .
- Cell Line Studies : In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as HepG2 (hepatocellular carcinoma) and HT-29 (colorectal cancer). The mechanism often involves the disruption of signaling pathways that promote cell division and survival .
Anti-inflammatory Effects
Pyrimido-purines have also been associated with anti-inflammatory properties. They may inhibit key inflammatory mediators such as prostaglandins and nitric oxide:
- COX Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to decreased production of inflammatory mediators .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Interaction : The compound may modulate the activity of various kinases and phosphatases involved in key signaling pathways. Understanding these interactions is essential for elucidating its therapeutic potential .
Case Studies
Several studies highlight the efficacy of pyrimido-purine derivatives in preclinical models:
- Study on Cancer Cell Lines : A study assessed the effects of related compounds on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 50 µM across different cell types .
- In Vivo Models : Animal models treated with pyrimido-purine derivatives demonstrated significant tumor regression compared to control groups. These findings support the potential use of such compounds in cancer therapy .
Scientific Research Applications
Chemistry
Methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules : It can be used to create more complex compounds through condensation and functionalization reactions.
- Reagent in Organic Reactions : The compound can act as a reagent in several organic transformations due to its reactive functional groups.
Biology
Research has highlighted the biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that it exhibits activity against various microbial strains.
- Antiviral Effects : Preliminary investigations suggest potential efficacy against certain viral infections.
- Anticancer Research : The compound is being explored for its ability to inhibit cancer cell proliferation through various mechanisms of action.
Medicine
In the field of medicinal chemistry:
- Drug Development : this compound is being investigated as a lead compound for new therapeutic agents targeting diseases such as cancer and viral infections.
- Pharmacological Studies : Its interactions with biological targets are studied to understand its mechanism of action and optimize efficacy.
Industry
The compound's unique chemical properties make it suitable for various industrial applications:
- Material Development : It can be utilized in the production of specialty chemicals and materials with specific properties.
- Coatings and Polymers : Its reactivity allows for incorporation into polymer matrices or coatings that require enhanced performance characteristics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H-pyrimido[1,2-g]purin-3-yl]acetate against various cancer cell lines. The findings indicated that the compound exhibited significant cytotoxic effects on breast cancer cells (MCF7), with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Case Study 3: Drug Formulation
A formulation study published in Pharmaceutical Development and Technology explored the use of methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H-pyrimido[1,2-g]purin-3-yl]acetate as an active pharmaceutical ingredient (API) for oral delivery systems. The study concluded that its solubility and stability profiles were favorable for development into solid dosage forms.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance compound stability and modulate electronic interactions in receptor binding .
- Alkyl Substituents (e.g., 3-methyl, 3,5-dimethyl) : Influence steric hindrance and solubility. The 3-methylphenyl group in the target compound balances lipophilicity and metabolic liability compared to bulkier dimethyl analogs .
Ester Group Variations
The methyl ester in the target compound contrasts with ethyl esters in analogs (e.g., ). Ethyl esters, while more stable, may prolong systemic exposure.
Physicochemical and Spectral Properties
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be purified?
A multi-step synthesis involving coupling reactions (e.g., amide bond formation) and cyclization is typical. For example, describes using coupling reagents like HATU or EDCI with tertiary amines (e.g., DIPEA) in THF, followed by chromatographic purification (silica gel, dichloromethane/methanol gradients). Intermediates should be validated via TLC and NMR before proceeding . highlights Suzuki-Miyaura cross-coupling for aryl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and reflux conditions .
Q. How should researchers characterize this compound using spectroscopic methods?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ ~170 ppm) .
- HRMS : To verify molecular weight (e.g., [M+H]+ expected at m/z corresponding to C₂₀H₂₀N₄O₅).
- IR : Ester C=O stretches (~1740 cm⁻¹) and pyrimidine/purine ring vibrations (1600–1650 cm⁻¹) .
Q. What are the stability and storage conditions for this compound?
Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group or oxidation of the purine core. notes similar analogs degrade under prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for low-yielding steps?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂ with ligand systems) for cross-coupling steps, as in , which achieved >90% coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of aromatic intermediates ( ).
- Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., from 12h to 30min) while maintaining yields .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to purine receptors (e.g., adenosine A₂A). highlights AI-driven tools like COMSOL for simulating reaction dynamics .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity sites .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectral assignments)?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., methyl 2-(9H-fluoren-9-yl)acetate in ) .
- Theoretical Frameworks : Link spectral anomalies to tautomerism (e.g., keto-enol shifts in the pyrimidine ring) using ’s guidance on aligning observations with conceptual models .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Mannich Base Derivatives : Introduce aminoalkyl groups at the purine N-9 position ( methodology) .
- Substituent Variation : Modify the 3-methylphenyl group to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and evaluate bioactivity .
Q. What challenges arise when scaling up synthesis for preclinical studies, and how can they be addressed?
- Process Control : Implement continuous flow systems ( ’s RDF2050108 subclass) to manage exothermic reactions .
- Particle Engineering : Optimize crystallization conditions (e.g., anti-solvent addition) to ensure consistent particle size ( ’s RDF2050107) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
